molecular formula C11H16N2O2 B3013517 1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole CAS No. 1252607-49-0

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole

Cat. No.: B3013517
CAS No.: 1252607-49-0
M. Wt: 208.261
InChI Key: CYLRCXNQNXDBFB-UHFFFAOYSA-N
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Description

1-{1,4-Dioxaspiro[4.5]decan-8-yl}-1H-imidazole (CAS: 1252607-49-0) is a spirocyclic imidazole derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . The compound is commercially available as a life science research material, with high-purity grades (up to 99.999%) offered by suppliers like American Elements . Its synthesis typically involves coupling imidazole derivatives with spirocyclic ketones, as exemplified in related procedures for structurally similar amines .

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-11(14-7-8-15-11)4-2-10(1)13-6-5-12-9-13/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLRCXNQNXDBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N3C=CN=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the spirocyclic structure may enhance the compound’s binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole and related compounds:

Compound Name Molecular Formula Molecular Weight Key Features Applications/Activity Source
This compound C₁₁H₁₆N₂O₂ 208.26 Spirocyclic imidazole; rigid conformation Research building block
N-(3-(1H-Imidazol-1-yl)propyl)-1,4-dioxaspiro[4.5]decan-8-amine C₁₅H₂₄N₄O₂ 292.38 Linear amine-linked imidazole-spiro hybrid Intermediate in automated synthesis
4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline C₁₄H₁₉NO₂ 233.31 Aromatic amine-spiro hybrid Versatile synthesis intermediate
1H-Imidazole-4,5-dicarboxylic acid derivatives Variable ~200–300 Dicarboxylic acid/amide substituents Antiviral, cytostatic activity
4,5-Diphenyl-2-p-tolyl-1H-imidazole C₂₂H₁₈N₂ 310.40 Aryl-substituted imidazole; high melting point (231–233°C) Antimicrobial studies
1-{1,4-Dioxaspiro[4.5]decan-8-yl}methanamine C₉H₁₇NO₂ 171.24 Primary amine-spiro hybrid; lower molecular weight Specialty organic synthesis

Key Differences and Implications

Spirocyclic vs. Linear Hybrids :

  • The spirocyclic backbone of the target compound enhances rigidity compared to linear hybrids like N-(3-(1H-imidazol-1-yl)propyl)-1,4-dioxaspiro[4.5]decan-8-amine , which may improve binding specificity in biological systems .
  • 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline replaces the imidazole with an aniline group, shifting reactivity toward electrophilic aromatic substitution rather than hydrogen bonding .

Substituent Effects :

  • Aryl-substituted imidazoles (e.g., 4,5-diphenyl-2-p-tolyl-1H-imidazole ) exhibit higher molecular weights (~310 g/mol) and distinct pharmacological profiles (e.g., antimicrobial activity) due to enhanced lipophilicity . In contrast, the target compound’s spiro system may favor solubility in polar solvents.

Functional Group Diversity :

  • Carboxylic acid/amide derivatives (e.g., 1H-imidazole-4,5-dicarboxylic acid ) demonstrate antiviral activity, suggesting that substituent electronegativity modulates bioactivity . The target compound’s ether and imidazole groups likely influence its hydrogen-bonding capacity and stability.

Synthetic Accessibility :

  • The target compound is synthesized via modular routes similar to N-(3-(1H-imidazol-1-yl)propyl)-1,4-dioxaspiro[4.5]decan-8-amine (82% yield via automated procedures) , whereas aryl-substituted imidazoles require multicomponent reactions .

Biological Activity

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesis methods, and potential applications in drug discovery.

Overview of the Compound

  • Chemical Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • IUPAC Name : 1-(1,4-dioxaspiro[4.5]decan-8-yl)imidazole
  • CAS Number : 1252607-49-0

The compound features a spirocyclic structure combined with an imidazole ring, which may enhance its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with imidazole. This reaction is generally performed in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction conditions can be optimized to yield higher purity and yield of the desired product.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity.
  • Binding Affinity : The spirocyclic structure may enhance binding affinity and selectivity for specific biological targets, making it a candidate for drug development.

Antimycobacterial Activity

Recent studies have highlighted the compound's potential antimycobacterial properties. For instance, related compounds have shown significant activity against Mycobacterium tuberculosis, suggesting that modifications to the imidazole structure could yield derivatives with enhanced potency.

CompoundMIC (µg/mL)Selectivity Index
Diallyl trisulfide2.5Close to 1
This compoundTBDTBD

Study on Antimycobacterial Activity

A study investigated various derivatives of dioxaspiro compounds for their antimycobacterial activity against M. tuberculosis strains. It was found that certain modifications to the dioxaspiro structure significantly enhanced biological activity, indicating that similar alterations could be beneficial for this compound as well .

Pharmacophore Development

Pharmacophore models have been developed to understand the interactions between imidazole-based compounds and their biological targets better. These models help identify key structural features necessary for biological activity and guide the design of new derivatives with improved efficacy against specific diseases like cancer and tuberculosis .

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